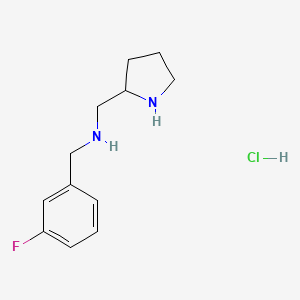

(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride

Description

(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a fluorinated aromatic compound featuring a pyrrolidine ring substituted at the 2-position with a methylamine group and a 3-fluoro-benzyl moiety. The hydrochloride salt improves solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOOBVNLYSBWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme:

-

Condensation :

Pyrrolidin-2-ylmethylamine reacts with 3-fluorobenzaldehyde in methanol under acidic catalysis (e.g., TosOH). -

Reduction :

The imine intermediate is reduced using sodium cyanoborohydride (NaBHCN) or borane-dimethyl sulfide (BH-MeS). -

Salt Formation :

The free base is treated with HCl in dioxane to yield the hydrochloride salt.

Key Parameters :

-

Solvent : Methanol or THF.

-

Temperature : 70°C for condensation, room temperature for reduction.

-

Yield : Estimated 50–65% based on analogous reductive aminations.

Alkylation of Pyrrolidine Derivatives

Alkylation involves the reaction of pyrrolidin-2-ylmethylamine with 3-fluorobenzyl chloride or bromide. This method avoids the need for reduction steps.

Reaction Scheme:

Optimization Insights :

-

Base : Triethylamine (TEA) or sodium bicarbonate (NaHCO) to scavenge HCl.

-

Solvent : Dichloromethane (DCM) or acetonitrile (MeCN).

-

Challenges : Competing over-alkylation may require stoichiometric control.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer a one-pot synthesis route. A TosOH-catalyzed three-component reaction involving pyrrolidin-2-ylmethylamine, 3-fluorobenzaldehyde, and an isocyanide has been proposed, inspired by methods for imidazo[1,2-a]pyridines.

Reaction Scheme:

Advantages :

-

Efficiency : Single-step synthesis.

-

Workup : Extraction with ethyl acetate and silica gel chromatography purification.

Hydrochloride Salt Formation

The final step in all routes involves converting the free amine to its hydrochloride salt. This is typically achieved by treating the amine with HCl gas in dioxane or aqueous HCl.

Procedure :

-

Dissolve the free base in anhydrous dioxane.

-

Bubble HCl gas through the solution until precipitation occurs.

Purity Considerations :

-

Recrystallization : Ethanol/ether mixtures improve crystallinity.

-

Analytical Data : Reported molecular weight of 244.74 g/mol aligns with theoretical values.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, complexity, and scalability:

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The fluorinated benzyl group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine atom, resulting in a non-fluorinated benzyl derivative.

Substitution: The amine group can participate in substitution reactions, where it can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions, often requiring a base such as triethylamine (Et3N).

Major Products Formed:

Oxidation: 3-Fluorobenzoic acid

Reduction: 3-Phenylpropan-1-amine

Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

1.1. Monoacylglycerol Lipase Inhibition

Recent studies have highlighted the potential of compounds similar to (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride as reversible monoacylglycerol lipase (MAGL) inhibitors. For instance, benzylpiperidine derivatives have been shown to exhibit significant inhibitory activity against MAGL, which plays a crucial role in endocannabinoid signaling pathways, potentially impacting pain management and neuroprotection .

Table 1: Inhibitory Activity of Benzylpiperidine Derivatives on MAGL

| Compound | IC50 (nM) | Selectivity over FAAH (IC50) |

|---|---|---|

| Compound 7 | 133.9 | 5.9 μM |

| Compound 10c | 124.6 | >10 μM |

| Compound 11b | 13.1 | >10 μM |

| Compound 13 | 2.0 | >10 μM |

The structure-activity relationship (SAR) studies indicate that modifications in the fluorine placement and the presence of hydrophobic groups enhance the inhibitory potency against MAGL, making these derivatives promising candidates for further development .

1.2. TRPV1 Antagonism

Another area of interest is the antagonism of the transient receptor potential vanilloid 1 (TRPV1), which is implicated in pain sensation and inflammation. Compounds designed with similar frameworks have shown potent antagonistic activity against TRPV1, suggesting that this compound could also exhibit similar properties .

Table 2: TRPV1 Antagonistic Potency of Selected Compounds

| Compound | Ki (CAP) (nM) | IC50 (pH) (nM) |

|---|---|---|

| Compound 49 | 0.2 | 6.3 |

| Compound 45 | - | - |

| Compound 97 | - | - |

These findings indicate that structural variations significantly affect the binding affinity and efficacy of TRPV1 antagonists, highlighting the importance of further exploration into this class of compounds .

Synthesis and Optimization Studies

The synthesis of this compound involves strategic modifications to enhance its biological activity and stability. Recent advancements in metal-catalyzed reactions have facilitated the development of antidepressant molecules, showcasing the versatility of similar compounds in therapeutic applications .

2.1. Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of compounds targeting specific biological pathways. For instance, studies have demonstrated that certain hydrophobic substituents significantly enhance potency while hydrophilic groups tend to reduce activity .

Table 3: SAR Analysis of Pyrrolidine Derivatives

| Modification | Effect on Activity |

|---|---|

| Hydrophobic Substituents | Increased potency |

| Hydrophilic Substituents | Decreased potency |

This analysis underscores the necessity for careful consideration during the design phase to maximize therapeutic potential.

Case Studies and Experimental Findings

Numerous experimental studies have validated the pharmacological potential of compounds related to this compound.

3.1. Neuropathic Pain Models

In vivo studies using neuropathic pain models have shown that compounds with similar structures can effectively mitigate pain sensations through their action on MAGL and TRPV1 pathways, suggesting a dual mechanism of action that could be harnessed for therapeutic benefits .

3.2. Anticancer Properties

Emerging research indicates that certain derivatives may also possess anticancer properties by modulating key signaling pathways involved in tumor growth and survival, although further investigations are required to elucidate these effects fully .

Mechanism of Action

The mechanism by which (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The fluorine atom can enhance the binding affinity and selectivity of the compound to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Piperidine-based analogs (e.g., [1-(3-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl) introduce a six-membered ring, increasing conformational flexibility compared to pyrrolidine’s five-membered structure .

Aromatic Group Modifications: Replacement of the 3-fluoro-benzyl group with a 3-fluoro-2-nitrophenyl moiety () introduces a strong electron-withdrawing nitro group. This modification could enhance reactivity but may reduce metabolic stability due to nitro group reduction pathways .

For example, the 3-yl substitution in pyrrolidine may lead to unfavorable pharmacokinetics or toxicity .

Research Findings and Limitations

- Similarity-Based Screening: Structural similarity assessments () suggest that the target compound shares core features with its analogs, aligning with the principle that minor modifications can retain or enhance biological activity. However, substituent variations significantly alter physicochemical properties (e.g., logP, pKa), impacting bioavailability and toxicity .

- Data Gaps: Limited biological data for the target compound in the provided evidence necessitates reliance on structural reasoning. Further studies on receptor binding, metabolic stability, and in vivo efficacy are critical to validate its advantages over discontinued analogs.

Biological Activity

(3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent literature.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of pyrrolidine with 3-fluorobenzyl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran to facilitate the nucleophilic substitution reaction. The hydrochloride salt form enhances solubility and stability, making it suitable for biological applications.

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an agonist or antagonist, influencing numerous biochemical pathways depending on the specific biological context.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties associated with this compound:

- Anticonvulsant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticonvulsant effects in preclinical models. For instance, compounds similar to this compound have shown efficacy in models such as the maximal electroshock seizure test and pentylenetetrazol-induced seizures .

- Antibacterial and Antifungal Activity : The compound has been investigated for its antibacterial properties against various pathogens. Pyrrolidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

- Potential Anticancer Properties : Some studies suggest that pyrrolidine-based compounds may inhibit specific cancer cell lines, although further research is necessary to elucidate these effects fully.

Table 1: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (3-Fluoro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Nucleophilic substitution : Introducing the 3-fluoro-benzyl group to a pyrrolidine scaffold under basic conditions (e.g., K₂CO₃ in DMF) .

- Reductive amination : For coupling secondary amines, sodium cyanoborohydride or other reducing agents in methanol/THF mixtures are used .

- Hydrochloride salt formation : Final purification via acid-base extraction, followed by crystallization in HCl-saturated ether .

- Optimization : Reaction yields (e.g., 94–95% in similar fluorinated pyrrolidine syntheses) depend on temperature control (0–25°C), solvent polarity, and catalyst selection (e.g., Fe(acac)₃ for one-pot reactions) .

Q. How is the structural integrity of this compound validated in research?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.56 ppm for methyl groups in fluorinated pyrroles) .

- Mass spectrometry (ESIMS) : To verify molecular ion peaks (e.g., m/z 311.1 for analogous compounds) .

- HPLC/LCMS : Purity assessment (>95% purity thresholds) and detection of byproducts .

- Elemental analysis : Carbon, hydrogen, and nitrogen content matching theoretical values .

Q. What are the key physicochemical properties of fluorinated pyrrolidine derivatives, and how do they influence solubility?

- Methodological Answer :

- Lipophilicity : The 3-fluoro-benzyl group increases logP values, enhancing membrane permeability but reducing aqueous solubility. This is quantified via shake-flask or chromatographic methods .

- Acid-base behavior : The amine hydrochloride salt improves water solubility at physiological pH. pKa values are determined via potentiometric titration .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures (>200°C for similar hydrochlorides) .

Advanced Research Questions

Q. How do computational models predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Used to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, fluorinated pyrrolidines are docked into active sites using AutoDock Vina, with binding affinity scores (<-7 kcal/mol considered favorable) .

- QSAR studies : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with activity trends .

- MD simulations : Assess dynamic stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in spectroscopic data during fluorinated amine hydrochloride synthesis?

- Methodological Answer :

- Cross-validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra .

- X-ray crystallography : Definitive structural confirmation for crystalline salts (e.g., C–F bond lengths ~1.35 Å) .

- Isotopic labeling : Use of ¹⁵N or ¹⁹F-labeled precursors to track reaction pathways and assign ambiguous peaks .

Q. How are reaction yields optimized in multi-step syntheses of fluorinated pyrrolidine hydrochlorides?

- Methodological Answer :

- Catalyst screening : Transition metals (e.g., Fe(acac)₃) improve efficiency in one-pot reactions (e.g., 94% yield for β-lactam derivatives) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .

- Byproduct minimization : Use of scavenger resins (e.g., polymer-bound cyanoborohydride) to isolate intermediates .

Key Notes

- Contradictions : Discrepancies in reported yields or spectral data may arise from varying solvent purity or instrumentation calibration. Cross-referencing multiple techniques (e.g., NMR with X-ray) is critical .

- Advanced Applications : Fluorinated pyrrolidines are explored as kinase inhibitors or neuroactive agents, with structure-activity relationships (SAR) guided by fluorine’s electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.